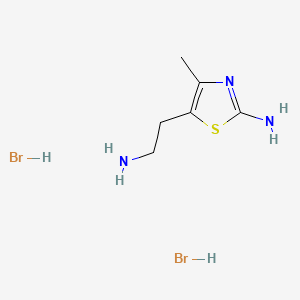

Amthamin-Dihydrobromid

Übersicht

Beschreibung

Amthamine dihydrobromide is a histamine H2 receptor agonist . It has been used to study the effect of mast cells on T regulatory cell function . Similar to histamine, it inhibits H2 receptor-mediated eosinophil peroxidase (EPO) release with IC50 = 0.4 μM . It is a weak antagonist at H3 and shows no activity at H1 receptors .

Molecular Structure Analysis

The molecular formula of Amthamine dihydrobromide is C6H11N3S · 2HBr . The molecular weight is 319.06 . The InChI key is XFXNNOPUDSFVJE-UHFFFAOYSA-N .Physical And Chemical Properties Analysis

Amthamine dihydrobromide is a solid substance . It is off-white in color . It is soluble in water at a concentration of 27 mg/mL . The storage temperature is 2-8°C .Wissenschaftliche Forschungsanwendungen

Neurowissenschaften

Amthamin-Dihydrobromid ist ein selektiver H2-Agonist, der in der Neurowissenschaft zur Untersuchung der Neurotransmission und Rezeptordynamik verwendet wird. Es wurde verwendet, um die Rolle von H2-Rezeptoren in neuronalen Signalwegen und ihren Einfluss auf kognitive Funktionen wie Gedächtnis und Lernen zu untersuchen .

Pharmakologie

In der pharmakologischen Forschung dient this compound als Werkzeug, um die Auswirkungen der Aktivierung von H2-Rezeptoren zu verstehen. Es hilft bei der Erforschung des therapeutischen Potenzials von H2-Agonisten und -Antagonisten, insbesondere bei Erkrankungen wie Geschwüren und saurem Reflux, bei denen die Magensäuresekretion eine entscheidende Rolle spielt .

Gastroenterologie

Die Fähigkeit von this compound, die Magensäuresekretion zu erhöhen, macht es in gastroenterologischen Studien wertvoll. Forscher verwenden es, um Erkrankungen wie das Zollinger-Ellison-Syndrom zu modellieren und neue Behandlungen auf ihre Wirksamkeit bei der Regulierung des Magensäureniveaus zu testen .

Kardiologische Forschung

Diese Verbindung ist in der kardiologischen Forschung von Bedeutung, insbesondere beim Verständnis der vasodilatorischen Effekte, die durch H2-Rezeptoren vermittelt werden. Studien mit this compound helfen bei der Entschlüsselung der komplexen Wechselwirkungen zwischen Histaminrezeptoren und kardiovaskulären Funktionen wie der Blutdruckregulation .

Immunologie

In immunologischen Studien wird this compound verwendet, um die histaminvermittelten Immunantworten zu untersuchen. Es unterstützt die Erforschung, wie die Aktivierung von H2-Rezeptoren das Verhalten von Immunzellen, Entzündungsprozesse und möglicherweise die Entwicklung von Immuntherapien beeinflussen kann .

Endokrinologie

This compound wurde in der endokrinologischen Forschung angewendet, um seine Auswirkungen auf die Hormonsekretion und die Rezeptorinteraktion zu untersuchen. Es bietet Einblicke, wie Histaminrezeptoren das hormonelle Gleichgewicht und die möglichen Auswirkungen auf die Behandlung von endokrinen Erkrankungen beeinflussen können .

Wirkmechanismus

Target of Action

Amthamine dihydrobromide is a highly selective agonist for the Histamine H2 receptor . This receptor plays a crucial role in gastric acid secretion and vasodilation of cerebral arteries .

Mode of Action

Amthamine dihydrobromide interacts with the Histamine H2 receptor, triggering a response that is slightly more potent than histamine itself . It has a weak antagonistic effect on the Histamine H3 receptor and shows no activity at the Histamine H1 receptor .

Biochemical Pathways

The primary biochemical pathway affected by Amthamine dihydrobromide is the histamine signaling pathway. By acting as an agonist at the Histamine H2 receptor, it influences the regulation of gastric acid secretion . The compound also induces vasodilation of cerebral arteries , which could impact blood flow in the brain.

Pharmacokinetics

It is known that the compound is soluble in water , which could influence its bioavailability and distribution in the body.

Result of Action

The activation of the Histamine H2 receptor by Amthamine dihydrobromide leads to an increase in gastric acid secretion . Additionally, it causes vasodilation of cerebral arteries and decreases myogenic tone . These actions can have various effects at the molecular and cellular levels, potentially influencing processes such as digestion and cerebral blood flow.

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

5-(2-aminoethyl)-4-methyl-1,3-thiazol-2-amine;dihydrobromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11N3S.2BrH/c1-4-5(2-3-7)10-6(8)9-4;;/h2-3,7H2,1H3,(H2,8,9);2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFXNNOPUDSFVJE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)N)CCN.Br.Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13Br2N3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20585061 | |

| Record name | 5-(2-Aminoethyl)-4-methyl-1,3-thiazol-2-amine--hydrogen bromide (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20585061 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

319.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

142457-00-9 | |

| Record name | 5-(2-Aminoethyl)-4-methyl-1,3-thiazol-2-amine--hydrogen bromide (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20585061 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

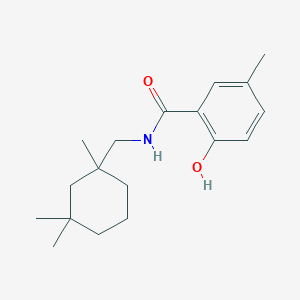

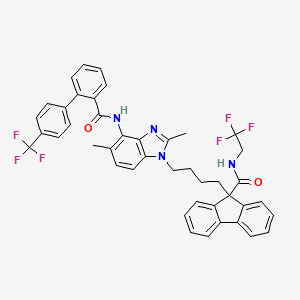

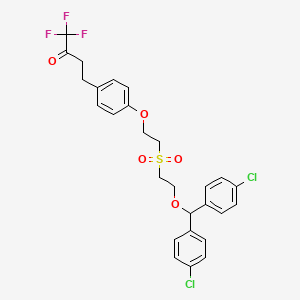

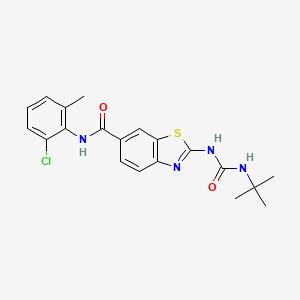

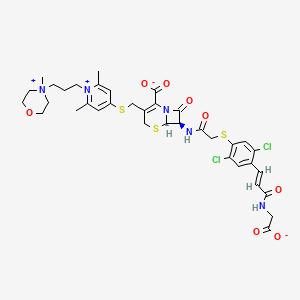

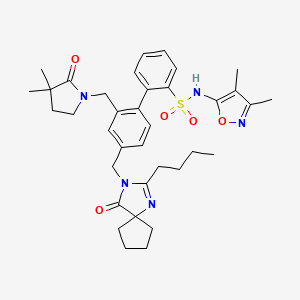

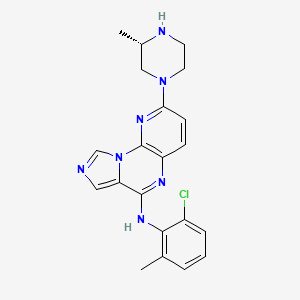

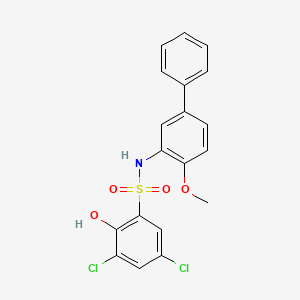

Feasible Synthetic Routes

Q & A

A: Amthamine dihydrobromide selectively binds to the histamine H2 receptor (H2R), a G protein-coupled receptor, primarily found on the surface of certain cells in the stomach, heart, and immune system. [] Upon binding, amthamine dihydrobromide mimics the action of histamine, activating the H2R and initiating downstream signaling pathways. This activation typically leads to an increase in intracellular cyclic AMP (cAMP) levels, which in turn activates protein kinase A (PKA). [] PKA then phosphorylates downstream target proteins, ultimately influencing various cellular processes, including gastric acid secretion, smooth muscle relaxation, and immune cell function. [, , ]

A: Research indicates that amthamine dihydrobromide promotes the growth of cholangiocytes, cells lining the bile ducts in the liver. [, ] In animal models, administration of amthamine dihydrobromide led to increased cholangiocyte proliferation. [, ] These effects are attributed to the activation of the H2R and subsequent downstream signaling through the cAMP/PKA pathway, ultimately leading to increased cell growth. [, ]

A: Studies show that while amthamine dihydrobromide (H2R agonist) stimulates cholangiocyte growth, this effect differs mechanistically from the stimulation induced by an H1R agonist like HTMT dimaleate. [] While both agonists ultimately promote growth, amthamine dihydrobromide acts through the cAMP/PKA pathway, whereas HTMT dimaleate activates the Ca2+ signaling pathway and ERK1/2 phosphorylation. [] Conversely, H3 and H4 receptor agonists did not demonstrate any effect on cholangiocyte growth. []

A: Yes, researchers utilize cultured normal rat cholangiocytes (NRC) to investigate the impact of amthamine dihydrobromide on cholangiocyte function in vitro. [] These studies confirmed that amthamine dihydrobromide stimulates cholangiocyte growth in a controlled environment, mimicking the in vivo observations. []

A: Research using amthamine dihydrobromide has also demonstrated its involvement in collagen regulation within heart myofibroblast cultures. [] The study identified that amthamine dihydrobromide, alongside H3 and H4 receptor agonists, contributed to increased collagen content within these cultures. [] This finding highlights the potential role of amthamine dihydrobromide in influencing cardiac tissue remodeling and fibrosis.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(4-fluorophenyl)-N-[3-fluoro-4-(1H-pyrrolo[2,3-b]pyridin-4-yloxy)phenyl]-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B1667183.png)

![2-((2'-(5-Ethyl-3,4-diphenyl-1H-pyrazol-1-yl)-[1,1'-biphenyl]-3-yl)oxy)acetic acid](/img/structure/B1667199.png)